2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
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Overview
Description
2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a synthetic organic compound that belongs to the thiazine family. This compound is characterized by its unique structure, which includes a thiazine ring, a bromophenyl group, and an amino group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves the following steps:
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Formation of the Thiazine Ring: : The thiazine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α-haloketones under basic conditions to form the thiazine ring.
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Introduction of the Bromophenyl Group: : The bromophenyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the thiazine intermediate with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.
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Formation of the Carboxamide Group: : The final step involves the introduction of the carboxamide group. This can be done by reacting the intermediate with an appropriate amine, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
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Reduction: : Reduction reactions can target the carbonyl group in the thiazine ring, potentially converting it to a hydroxyl group.
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Substitution: : The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions, often in the presence of a catalyst or under elevated temperatures.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is studied for its potential biological activities. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties to suit various applications.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(4-chlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- 2-amino-N-(4-fluorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- 2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Uniqueness
Compared to its analogs, 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets, potentially leading to improved efficacy in therapeutic applications.
Properties
IUPAC Name |
2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2S/c12-6-1-3-7(4-2-6)14-10(17)8-5-9(16)15-11(13)18-8/h1-4,8H,5H2,(H,14,17)(H2,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUMYPDDRQHCNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=NC1=O)N)C(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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